molecular formula C8H10N2O B1273664 2-Amino-4-methylbenzamide CAS No. 39549-79-6

2-Amino-4-methylbenzamide

Cat. No.: B1273664
CAS No.: 39549-79-6
M. Wt: 150.18 g/mol
InChI Key: RUHKZVAPXHIWJH-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with an amide group (-CONH2).

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-methylbenzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Biochemical Pathways

The compound affects the gene expression pathway by inhibiting HDACs . This results in increased acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression . The specific genes affected would depend on the cell type and the presence of other regulatory factors.

Result of Action

The result of the action of this compound is an increase in the expression of certain genes, including the FXN gene in Friedreich’s Ataxia neuronal cells . This could potentially lead to increased production of the frataxin protein, which is deficient in individuals with Friedreich’s Ataxia .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methylbenzamide can be synthesized through several methods. One common approach involves the reduction of 4-methyl-2-nitrobenzamide using iron powder and ammonium chloride in a mixture of ethanol and water. The reaction is typically carried out at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method offers higher yields and purity, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-methylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzamide
  • 2-Amino-3-methylbenzamide
  • 2-Amino-4-methoxybenzamide
  • 2-Amino-6-methylbenzamide

Comparison: 2-Amino-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and industrial applications .

Properties

IUPAC Name

2-amino-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKZVAPXHIWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384257
Record name 2-amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39549-79-6
Record name 2-amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Step 3 of Intermediate-1 using 4-methyl-2-nitrobenzamide (1.60 g, 8.88 mmol), iron powder (2.97 g, 53.33 mmol), and NH4Cl (2.85 g, 53.33 mmol) in EtOH (8 mL) and water (2 mL) to afford 1.2 g of the title product. 1H NMR (300 MHz, DMSO-d6): δ 7.62 (br s, 1H), 7.42 (d, J=7.8 Hz, 1H), 6.93 (br s, 1H), 6.53 (s, 2H), 6.46 (s, 1H), 6.29 (d, J=7.8 Hz, 1H), 2.15 (s, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.97 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-amino-4-methylbenzonitrile (10 g, 75.7 mmol) was dissolved in ethanol, added with potassium hydroxide (21.2 g, 378 mmol), followed by refluxing for 8 hours. The reaction mixture was cooled to room temperature, concentrated under reduced pressure, and dissolved in ethyl acetate. The organic layer formed was washed with a saturated aqueous solution of sodium bicarbonate and brine. The obtained organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and recrystallized from ethanol to obtain the title compound (4.9 g, 43%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylbenzamide
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2-Amino-4-methylbenzamide
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Reactant of Route 6
2-Amino-4-methylbenzamide

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